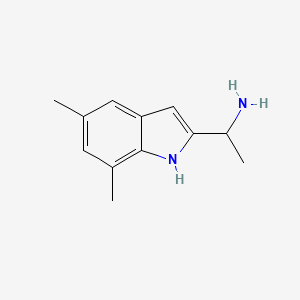
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals .
Métodos De Preparación
The synthesis of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux in methanesulfonic acid to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Análisis De Reacciones Químicas
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine can be compared with other similar indole derivatives, such as:
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine:
Indole-3-acetic acid: A well-known plant hormone with distinct biological functions compared to this compound.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-(5,7-dimethyl-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C12H16N2/c1-7-4-8(2)12-10(5-7)6-11(14-12)9(3)13/h4-6,9,14H,13H2,1-3H3 |
Clave InChI |
PMDJAMRVDSNOTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C=C(N2)C(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


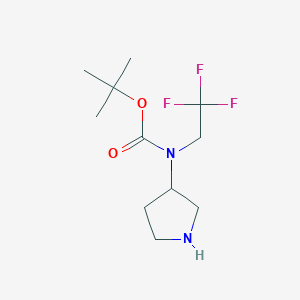
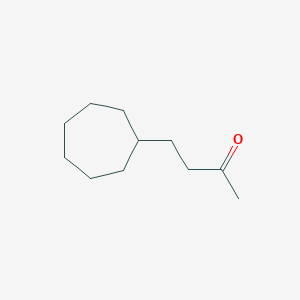
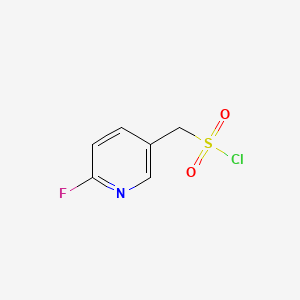

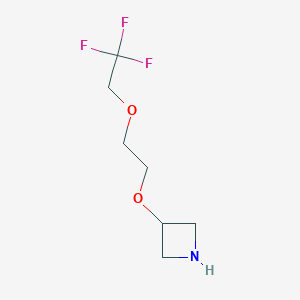

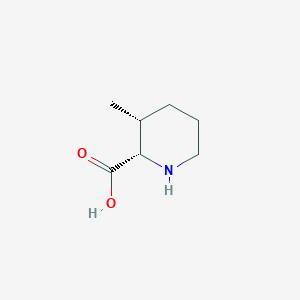
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
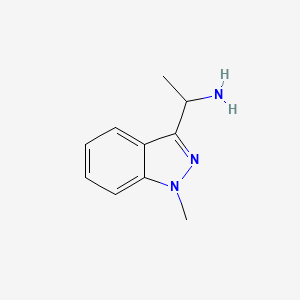
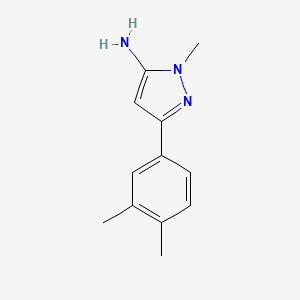
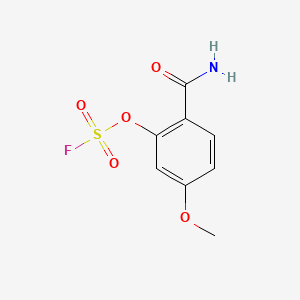
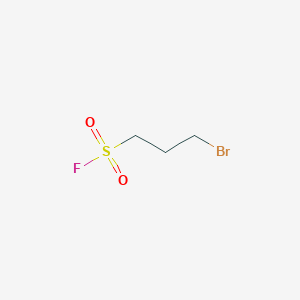

![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
